3-Bromo-1-methyl-6-nitro-1H-indazole

Nitric Oxide Synthase Inhibition Neuroprotection Kinase Selectivity

3-Bromo-1-methyl-6-nitro-1H-indazole is a polysubstituted heterocyclic building block within the indazole class, defined by the specific pattern of a bromine at the 3-position, a methyl group at the N1-position, and a nitro group at the 6-position. This scaffold is a key intermediate in medicinal chemistry, frequently cited in patent literature for the synthesis of kinase inhibitors.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
CAS No. 74209-32-8
Cat. No. B1338589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-methyl-6-nitro-1H-indazole
CAS74209-32-8
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Br
InChIInChI=1S/C8H6BrN3O2/c1-11-7-4-5(12(13)14)2-3-6(7)8(9)10-11/h2-4H,1H3
InChIKeyZXRDKEHXTGDEHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-methyl-6-nitro-1H-indazole (CAS 74209-32-8): Core Building Block Profile and Procurement Context


3-Bromo-1-methyl-6-nitro-1H-indazole is a polysubstituted heterocyclic building block within the indazole class, defined by the specific pattern of a bromine at the 3-position, a methyl group at the N1-position, and a nitro group at the 6-position. This scaffold is a key intermediate in medicinal chemistry, frequently cited in patent literature for the synthesis of kinase inhibitors [1]. Its physicochemical profile, including a computed LogP of 2.33 and a topological polar surface area of 63.64 Ų, aligns with drug-like chemical space [2]. The compound's value proposition is not as a final bioactive entity but as a strategically functionalized core that enables divergent synthetic pathways, distinguishing it from less elaborated indazole precursors.

Why 3-Bromo-1-methyl-6-nitro-1H-indazole Cannot Be Replaced by Generic Indazole Analogs


The specific 3-bromo-1-methyl-6-nitro substitution pattern is not interchangeable with other regioisomers or des-halo analogs. The 3-bromo group is essential for Pd-catalyzed cross-coupling diversification, the N1-methyl group fundamentally alters the compound's electronic structure and hydrogen-bonding capacity, and the 6-nitro group both activates the ring and provides a synthetic handle for reduction. Critically, an N1-H analog like 3-bromo-6-nitro-1H-indazole presents a different tautomeric state and hydrogen-bond donor profile, making it a poor surrogate in structure-activity relationship (SAR) studies where the N1-substitution is known to be a key modulator of biological activity [1]. Simply procuring a generic indazole core and performing these functionalizations in-house introduces significant synthetic risk, complexity, and time, which this pre-functionalized building block circumvents.

Quantitative Differentiation Guide for 3-Bromo-1-methyl-6-nitro-1H-indazole vs. Key Analogs


N-Methylation Selectively Diminishes Nitric Oxide Synthase (NOS) Inhibitory Activity Compared to N-H Indazoles

A foundational structure-activity relationship (SAR) study by Claramunt et al. demonstrated that N-methylation of the indazole core consistently diminishes the inhibitory effect on nitric oxide synthase (NOS) isoforms [1]. This was explicitly shown for a series comparing N-H indazoles to their N-methyl counterparts; for example, N-methylation was identified as a structural feature that 'diminish[es] their effect on NOS activity.' [1]. For a user focused on developing kinase inhibitors where NOS inhibition represents an off-target liability, the N1-methyl group of 3-bromo-1-methyl-6-nitro-1H-indazole provides a built-in selectivity advantage over the non-methylated, N-H analog 3-bromo-6-nitro-1H-indazole (CAS 70315-68-3), which retains the potential for significant NOS inhibition.

Nitric Oxide Synthase Inhibition Neuroprotection Kinase Selectivity

Enhanced Lipophilicity and Altered Hydrogen-Bonding Profile via N1-Methylation vs. N-H Comparator

The introduction of the N1-methyl group fundamentally alters the physicochemical profile of the indazole core by removing the hydrogen-bond donor (HBD) capacity of the N1-H group. Computational data for 3-bromo-1-methyl-6-nitro-1H-indazole shows a LogP of 2.33 and a Topological Polar Surface Area (TPSA) of 63.64 Ų [1]. In contrast, the direct N-H analog, 3-bromo-6-nitro-1H-indazole (CAS 70315-68-3), possesses one HBD. This reduces its effective LogP and alters its passive membrane permeability profile. The HBD count of 0 for the target compound is a distinct structural feature that can be advantageous for crossing the blood-brain barrier, a common requirement in CNS drug discovery.

Drug-likeness Physicochemical Properties CNS Drug Design

Unique Synthetic Vector: The 3-Bromo Handle Enables Late-Stage Diversification Not Possible with 3-H Analogs

The presence of a bromine atom at the 3-position is the primary differentiator from the non-brominated head-to-head comparator 1-methyl-6-nitro-1H-indazole (CAS 6850-23-3). The C-Br bond provides a low-energy pathway for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). A patent on kinase modulation explicitly utilizes 3-bromo-indazole scaffolds as key intermediates for introducing diverse aryl and heteroaryl groups at this position to explore SAR around the kinase ATP-binding pocket [1]. The non-brominated 1-methyl-6-nitro-1H-indazole would require harsh C-H activation conditions for direct functionalization at the 3-position, which is often not compatible with the sensitive nitro group and offers poor regioselectivity.

Cross-Coupling C-H Activation Medicinal Chemistry Building Blocks

Optimal Application Scenarios for 3-Bromo-1-methyl-6-nitro-1H-indazole Based on Differentiated Evidence


Kinase Inhibitor Library Design Favoring CNS-Penetrant Candidates

For a medicinal chemistry program targeting CNS kinases, the 3-Bromo-1-methyl-6-nitro-1H-indazole core offers a combination of features validated by the assembled evidence: the N1-methyl group reduces the potential for peripheral NOS off-target effects, as inferred from indazole SAR trends [1]. Simultaneously, the resulting 0 HBD count and a LogP of 2.33 [2] suggest a favorable profile for passive blood-brain barrier penetration. The 3-bromo handle allows for late-stage diversification to optimize potency and selectivity for the target kinase [3], making this a strategically superior starting scaffold compared to its N-H or non-brominated analogs.

Divergent Synthesis of 3,6-Difunctionalized Indazole Probes

Researchers requiring a common intermediate for generating a series of 3,6-disubstituted indazoles can leverage the orthogonal reactivity of this compound. The 3-bromo position is primed for Pd-catalyzed coupling to introduce diverse aryl, heteroaryl, or amine groups [3], while the 6-nitro group can be selectively reduced to an amine for subsequent amide bond formation or reductive amination. This orthogonal reactivity is absent in comparator molecules like 1-methyl-6-nitro-1H-indazole, which lacks the key C3 functionalization handle, enforcing a linear and more time-consuming synthetic route.

Avoidance of NOS-Mediated Off-Target Effects in Peripheral Kinase Inhibitors

While the diminished NOS activity (inferred from the N-methylation SAR) is a feature for CNS-targeted compounds [1], it is equally critical for non-CNS kinase inhibitors intended to avoid hypotensive or other NOS-related adverse effects. The procurement specification should list this specific N1-methyl-6-nitro regioisomer to mitigate the risk of NOS inhibition. A common alternative like 3-bromo-6-nitro-1H-indazole fails to meet this specification, as its N-H group is a pharmacophore for NOS binding, presenting a significant off-target liability for oncology or inflammation programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-1-methyl-6-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.